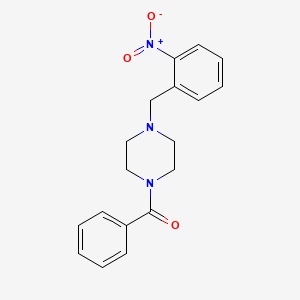![molecular formula C17H17ClO3 B5750969 methyl 4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzoate](/img/structure/B5750969.png)
methyl 4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as "Mosquito Magnet" due to its ability to attract and kill mosquitoes.
Wirkmechanismus
The mechanism of action of methyl 4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzoate is not fully understood. However, it is believed to work by disrupting the nervous system of insects, leading to paralysis and death. It may also work by inhibiting the growth of bacteria and cancer cells.
Biochemical and Physiological Effects:
Methyl 4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzoate has been shown to have various biochemical and physiological effects. It has been found to be toxic to mosquitoes and other insects, with a high degree of selectivity towards these organisms. It has also been shown to have antibacterial properties, inhibiting the growth of various bacterial strains. In addition, it has been investigated for its potential use in cancer treatment, with some studies showing promising results.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. It is also highly selective towards mosquitoes and other insects, making it a useful tool for studying insect behavior and physiology. However, there are also some limitations to its use in lab experiments. It can be toxic to humans and other animals, making it difficult to work with in some settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on methyl 4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzoate. One area of interest is its potential use as an insecticide for controlling mosquito populations. This could have significant public health benefits, particularly in areas where mosquitoes are a major vector for disease transmission. Another area of interest is its potential use as an antibacterial agent, particularly against antibiotic-resistant strains of bacteria. Additionally, more research is needed to fully understand its mechanism of action and potential applications in cancer treatment. Overall, methyl 4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzoate is a promising compound with a wide range of potential applications in scientific research.
Synthesemethoden
The synthesis of methyl 4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzoate involves the reaction of 4-chloro-3,5-dimethylphenol with paraformaldehyde and benzoic acid in the presence of a catalyst such as sulfuric acid. The reaction produces methyl 4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzoate as the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzoate has various potential applications in scientific research. It has been studied for its insecticidal properties, particularly against mosquitoes. It has also been studied for its potential use as an antibacterial agent. Additionally, it has been investigated for its potential use in the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
methyl 4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-11-8-15(9-12(2)16(11)18)21-10-13-4-6-14(7-5-13)17(19)20-3/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTCZTOQHPJOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5750889.png)




![benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone](/img/structure/B5750920.png)
![5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B5750923.png)

![2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5750938.png)
![ethyl {2-[(2-chloro-4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5750951.png)

![4,4'-[sulfonylbis(4,1-phenyleneoxy)]diphenol](/img/structure/B5750961.png)
![2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5750973.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5750977.png)